molecular formula C18H16ClNO5 B11397632 methyl 4-[(4-chlorophenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

methyl 4-[(4-chlorophenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Cat. No.: B11397632
M. Wt: 361.8 g/mol
InChI Key: KHNQMEYYRKRLHN-UHFFFAOYSA-N
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Description

Methyl 4-[(4-chlorophenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a complex organic compound with a molecular formula of C18H16ClNO5 This compound is known for its unique chemical structure, which includes a benzoxazine ring, a chlorophenoxy group, and an acetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(4-chlorophenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate typically involves multiple steps. One common method starts with the reaction of 4-chlorophenoxyacetic acid with thionyl chloride to form 4-chlorophenoxyacetyl chloride . This intermediate is then reacted with 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(4-chlorophenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 4-[(4-chlorophenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of methyl 4-[(4-chlorophenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorophenoxyacetic acid
  • 2-(4-Chlorophenoxy)acetohydrazide
  • 4-Chlorophenoxyacetyl chloride

Uniqueness

Methyl 4-[(4-chlorophenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its benzoxazine ring and chlorophenoxy group make it particularly versatile in various chemical reactions and applications .

Properties

Molecular Formula

C18H16ClNO5

Molecular Weight

361.8 g/mol

IUPAC Name

methyl 4-[2-(4-chlorophenoxy)acetyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylate

InChI

InChI=1S/C18H16ClNO5/c1-23-18(22)16-10-20(14-4-2-3-5-15(14)25-16)17(21)11-24-13-8-6-12(19)7-9-13/h2-9,16H,10-11H2,1H3

InChI Key

KHNQMEYYRKRLHN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CN(C2=CC=CC=C2O1)C(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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